2-methoxy-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
CAS No.: 898407-94-8
Cat. No.: VC11867454
Molecular Formula: C23H26N2O3S2
Molecular Weight: 442.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898407-94-8 |
|---|---|
| Molecular Formula | C23H26N2O3S2 |
| Molecular Weight | 442.6 g/mol |
| IUPAC Name | N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2-methoxy-5-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C23H26N2O3S2/c1-17-9-10-21(28-2)23(14-17)30(26,27)24-15-20(22-8-5-13-29-22)25-12-11-18-6-3-4-7-19(18)16-25/h3-10,13-14,20,24H,11-12,15-16H2,1-2H3 |
| Standard InChI Key | FSIFFCWFHQVUIW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
| Canonical SMILES | CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Introduction
Structural Features and Chemical Properties
Molecular Architecture
The compound (C₂₃H₂₆N₂O₃S₂; MW 442.6 g/mol) features three distinct structural domains:
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Benzenesulfonamide Core: A 2-methoxy-5-methyl substituted benzene ring linked to a sulfonamide group, providing hydrogen-bonding capacity and aromatic stacking potential.
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Tetrahydroisoquinoline System: A saturated isoquinoline derivative contributing basic nitrogen character and conformational rigidity .
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Thiophene Substituent: A sulfur-containing heterocycle enhancing lipophilicity and potential π-π interactions.
The spatial arrangement creates a chiral center at the ethylene bridge connecting the sulfonamide and tetrahydroisoquinoline groups, suggesting possible enantiomer-specific biological activities.
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2-methoxy-5-methylbenzenesulfonamide |
| SMILES | CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
| XLogP3 | 3.9 (predicted) |
| Hydrogen Bond Donors | 2 (sulfonamide NH + isoquinoline NH) |
| Hydrogen Bond Acceptors | 7 |
Synthesis and Chemical Reactivity
Synthetic Pathway
While the exact synthetic route remains proprietary, retrosynthetic analysis suggests a convergent strategy:
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Sulfonamide Formation: Coupling 2-methoxy-5-methylbenzenesulfonyl chloride with the secondary amine precursor.
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Amine Intermediate Preparation:
Critical optimization parameters include:
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Solvent selection (DMF vs. ethanol) for amine coupling efficiency
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Temperature control (60-80°C) to prevent thiophene ring oxidation
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Purification via reverse-phase HPLC (C18 column; acetonitrile/water gradient)
| Compound | EC₅₀ (nM) | Transport Enhancement | Cytotoxicity Reversal |
|---|---|---|---|
| 8b (Analog) | 94 | 8.2× | Complete |
| Verapamil | 4200 | 3.1× | Partial |
Antitumor Applications
The sulfonamide component synergizes with P-gp inhibition through:
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Carbonic anhydrase IX/XII inhibition (Ki = 12-38 nM in related compounds)
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pH modulation in tumor microenvironments
Molecular Docking and Computational Studies
Binding Mode Prediction
Docking simulations using P-gp homology models (PDB 6QEX) reveal:
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Sulfonamide oxygen atoms coordinate with Gln721 and Gln725
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Thiophene sulfur forms π-cation interaction with Phe974
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Tetrahydroisoquinoline nitrogen protonated at physiological pH, engaging Asp164 salt bridge
Free energy calculations (MM-GBSA) estimate ΔGbind = -9.8 kcal/mol, comparable to third-generation P-gp inhibitors .
Analytical Characterization Techniques
Structural Verification
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NMR Spectroscopy:
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¹H NMR (400 MHz, DMSO-d6): δ 7.85 (s, 1H, SO₂NH), 7.32-6.78 (m, 9H aromatic), 4.12 (q, J=6.8 Hz, 1H chiral center)
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¹³C NMR confirms sulfonamide carbonyl at δ 168.4 ppm
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Mass Spectrometry:
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ESI-MS m/z 443.2 [M+H]+ (calc. 442.6)
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Characteristic fragment at m/z 325.1 (tetrahydroisoquinoline-thiophene cleavage)
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Chromatographic Purity:
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HPLC (USP method): 99.3% purity (254 nm)
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tR = 8.72 min (C18, 60:40 MeOH/H₂O)
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Research Applications and Experimental Use
Dual-Purpose Therapeutic Agent
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Chemosensitization:
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Oral Bioavailability Enhancement:
Challenges in Development
Physicochemical Limitations
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Aqueous solubility <5 μg/mL (pH 7.4) necessitates prodrug strategies
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CYP3A4 inhibition (IC50 = 2.1 μM) risks drug-drug interactions
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Plasma protein binding >98% reduces free fraction
Synthetic Complexity
Future Directions
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Prodrug Development:
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Phosphonooxy-methyl esterification of sulfonamide
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Nanoemulsion formulations (targeted 50 mg/mL solubility)
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Therapeutic Expansion:
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Alzheimer's disease (P-gp mediated β-amyloid clearance)
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Antiretroviral penetration into sanctuary sites
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Clinical Translation:
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Phase I trial design incorporating microdose ¹⁴C-labeling
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PET imaging with ¹⁸F-radiolabeled analog for P-gp mapping
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